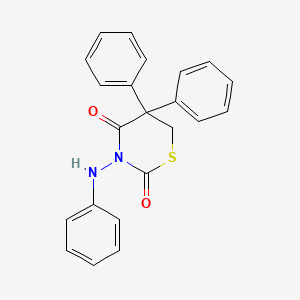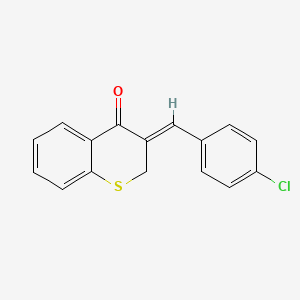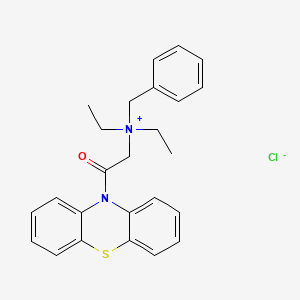![molecular formula C27H28N2O2 B14345088 {4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone CAS No. 103057-04-1](/img/structure/B14345088.png)
{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone is a complex organic compound with the molecular formula C19H23NO2 This compound is known for its unique structure, which includes both an indole and a benzophenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone typically involves the reaction of 4-(2-(diethylamino)ethoxy)benzophenone with 2-phenyl-1H-indole. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzophenone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of {4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The benzophenone moiety can also participate in photochemical reactions, making the compound useful in photodynamic therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(Diethylamino)ethoxy)benzophenone: Shares the benzophenone moiety but lacks the indole structure.
2-Phenyl-1H-indole: Contains the indole moiety but lacks the benzophenone structure.
Uniqueness
The uniqueness of {4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone lies in its combined structure of both indole and benzophenone moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
103057-04-1 |
|---|---|
Formule moléculaire |
C27H28N2O2 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
[4-[2-(diethylamino)ethoxy]phenyl]-(2-phenyl-1H-indol-3-yl)methanone |
InChI |
InChI=1S/C27H28N2O2/c1-3-29(4-2)18-19-31-22-16-14-21(15-17-22)27(30)25-23-12-8-9-13-24(23)28-26(25)20-10-6-5-7-11-20/h5-17,28H,3-4,18-19H2,1-2H3 |
Clé InChI |
VCNIGFPVMNWDOR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=CC=C(C=C1)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



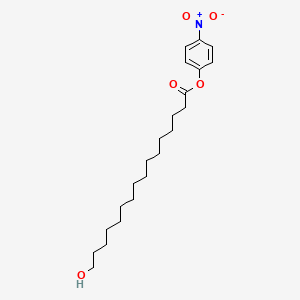
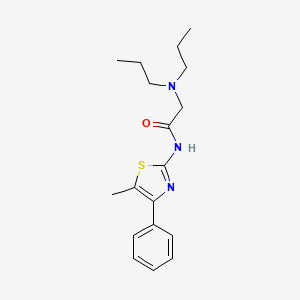
![3,5-Bis[2-(methylcarbamothioyl)hydrazinylidene]pentanoic acid](/img/structure/B14345036.png)
![1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14345039.png)
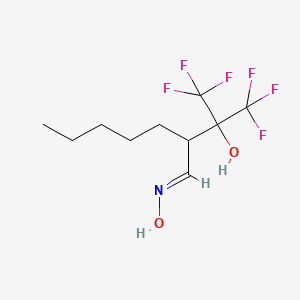
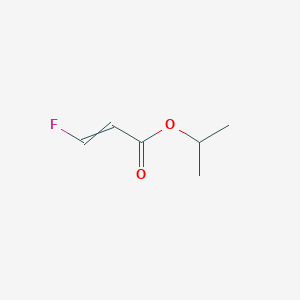
![2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate](/img/structure/B14345050.png)
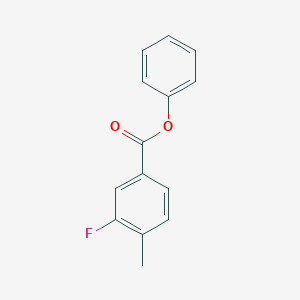
![[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B14345063.png)
![N-[2-(Dihexadecylamino)ethyl]acetamide](/img/structure/B14345065.png)
